Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
RSBPLPJKAAQLFC-GHMZBOCLSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCN1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Catalyst System | Yield (%) | d.r. | Scalability |
|---|---|---|---|---|
| Rh/Pd Dual Catalysis | Rh₂(OAc)₄/Pd(dba)₂ | 87 | >20:1 | High |
| Organocatalysis | (S)-Proline | ~70 | N/A | Moderate |
| Nickel(II) Complex | Ni-Schiff Base | 80–90 | >90% | Low |
| Lactam Reduction | LiAlH₄ | 81 | N/A | High |
| Boc-Deprotection | TFA | 75.6 | Single | Moderate |
Post-Synthetic Modifications
- Reduction : H₂/Pd-C reduces the ester to alcohol 5 (94% yield).
- Nucleophilic Addition : MeMgBr adds to the carbonyl group, yielding 6 (56% yield, >20:1 d.r.).
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrrolidine-2-carboxylic acid, while reduction may produce phenylpyrrolidine-2-methanol .
Scientific Research Applications
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate and related compounds from the evidence:
Biological Activity
Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders. Its unique stereochemistry and structural features contribute to its biological activity and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a phenyl group at the 3-position and an ester functional group at the 2-position. The specific stereochemistry (2R,3R) plays a critical role in its biological interactions, influencing its ability to bind to various receptors and enzymes.
The biological activity of this compound is primarily linked to its interaction with molecular targets within the body. The compound can fit into enzyme active sites due to its stereochemistry, modulating enzymatic activity and influencing biochemical pathways. This interaction may lead to therapeutic effects in various biological processes, particularly in neurological functions.
Pharmacological Properties
Research has highlighted several pharmacological properties associated with this compound:
- Anticonvulsant Activity : Compounds with similar structures have demonstrated anticonvulsant effects, suggesting that this compound may have potential in treating epilepsy or other seizure disorders.
- Neuroprotective Effects : The compound's ability to protect neuronal cells from damage has been noted, indicating its potential for use in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related pyrrolidine derivatives have been tested against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity .
1. Anticancer Activity Assessment
A study evaluated the anticancer properties of various pyrrolidine derivatives, including those related to this compound. The compounds were tested on A549 cells with a fixed concentration of 100 µM for 24 hours. Results indicated that while some derivatives showed significant cytotoxicity, others had minimal effects compared to standard chemotherapeutics like cisplatin .
2. Neuroprotective Studies
Research focusing on the neuroprotective effects of this compound revealed its potential in safeguarding neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound could enhance cell viability under stress conditions, suggesting its utility in neurodegenerative disease models.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate, and how is stereochemical control achieved?
The synthesis typically involves multi-step strategies, including pyrrolidine ring formation, stereoselective functionalization, and protecting group chemistry. For example, coupling agents like DCC (dicyclohexylcarbodiimide) are used to activate carboxylic acids, while solvents such as dichloromethane or DMF facilitate reactions . Stereochemistry is controlled via chiral starting materials (e.g., (R)-2-methyl-pyrrolidine derivatives) or asymmetric catalysis. Recrystallization or chromatography ensures enantiomeric purity .
Q. How is the compound characterized to confirm its stereochemistry and purity?
Key techniques include:
- Chiral HPLC : To resolve enantiomers and quantify enantiomeric excess.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, verifying absolute configuration via anomalous dispersion .
- NMR spectroscopy : H and C NMR data (e.g., coupling constants) confirm stereochemical assignments .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural determination?
Discrepancies in X-ray data (e.g., twinning or disordered solvent) require robust refinement strategies:
Q. What methodologies optimize enantiomeric excess in large-scale synthesis?
Advanced approaches include:
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Structure-activity relationship (SAR) studies involve:
- Molecular docking : Predict interactions with targets (e.g., enzymes or receptors).
- Functional assays : Test modified analogs for potency (e.g., IC values in enzyme inhibition). Substituents like the phenyl group enhance hydrophobic interactions, while carboxylate moieties improve solubility .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing synthetic yield variability?
Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent equivalents). Multivariate analysis (e.g., ANOVA) isolates variables affecting yield. Pareto charts prioritize optimization steps .
Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be interpreted?
Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR : Detects conformational exchange.
- COSY/NOESY : Correlates protons to resolve spatial relationships.
- Spiking experiments : Compare with authentic standards .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating this compound’s interaction with neurological targets?
- Radioligand binding assays : Measure affinity for receptors (e.g., dopamine or serotonin subtypes).
- Calcium flux assays : Monitor GPCR activation via FLIPR® systems.
- CYP450 inhibition assays : Assess metabolic stability .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
The (2R,3R) configuration affects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
